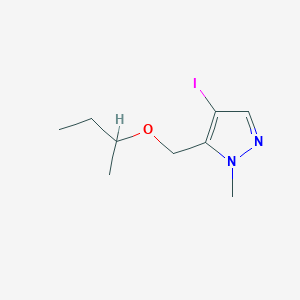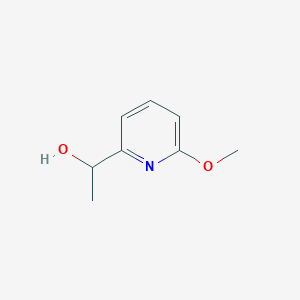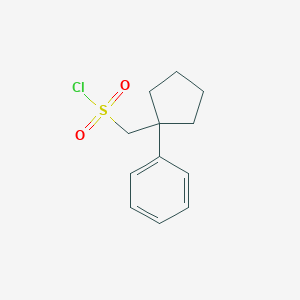
5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as 4-IMBP and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mécanisme D'action
The mechanism of action of 4-IMBP involves its interaction with the GABA-A receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). When 4-IMBP binds to the GABA-A receptor, it enhances the activity of the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-IMBP are primarily mediated through its interaction with the GABA-A receptor. The anxiolytic effects of 4-IMBP are due to its ability to enhance the activity of the GABA-A receptor, leading to the inhibition of neuronal activity in the amygdala, a brain region involved in fear and anxiety. The sedative effects of 4-IMBP are due to its ability to enhance the activity of the GABA-A receptor, leading to the inhibition of neuronal activity in the reticular activating system, a brain region involved in arousal and wakefulness. The anticonvulsant effects of 4-IMBP are due to its ability to enhance the activity of the GABA-A receptor, leading to the inhibition of neuronal activity in the seizure focus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-IMBP in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of the receptor activity and investigation of its role in various physiological and pathological processes. However, one of the limitations of using 4-IMBP is its potential toxicity and side effects, which may limit its use in certain experiments or applications.
Orientations Futures
There are several future directions for the use of 4-IMBP in scientific research. One direction is the development of novel drugs that target the GABA-A receptor based on the structure of 4-IMBP. Another direction is the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, the use of 4-IMBP in combination with other drugs or therapies may provide new insights into the treatment of these disorders. Finally, the development of new techniques for the delivery of 4-IMBP to specific brain regions may enhance its therapeutic potential and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of 4-IMBP involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing 4-IMBP is through the reaction of 4-iodo-1-methyl-1H-pyrazole with sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 4-IMBP.
Applications De Recherche Scientifique
4-IMBP has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-IMBP has been used to investigate the role of the GABA-A receptor in the regulation of anxiety and stress-related behaviors. In pharmacology, 4-IMBP has been used to study the effects of benzodiazepine drugs on the GABA-A receptor. In medicinal chemistry, 4-IMBP has been used as a lead compound for the development of novel drugs that target the GABA-A receptor.
Propriétés
IUPAC Name |
5-(butan-2-yloxymethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-4-7(2)13-6-9-8(10)5-11-12(9)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJWHVPXTGWXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2874159.png)
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2874161.png)
![N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2874163.png)

![1-[[2-(1-Methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2874165.png)

![4-(tert-butyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2874168.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874171.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)



